molecular formula C19H13NO2 B4930872 2-(7-methyl-2-quinolinyl)-1H-indene-1,3(2H)-dione

2-(7-methyl-2-quinolinyl)-1H-indene-1,3(2H)-dione

Cat. No.: B4930872
M. Wt: 287.3 g/mol
InChI Key: HUNOPLLEKHNEKN-UHFFFAOYSA-N
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Description

2-(7-Methyl-2-quinolinyl)-1H-indene-1,3(2H)-dione is a derivative of the 1H-indene-1,3(2H)-dione scaffold, characterized by a 7-methyl-substituted quinolinyl group at the 2-position. The quinolinyl moiety likely imparts unique electronic and steric properties, influencing photostability, solubility, and biological activity. This article compares this compound with structurally and functionally related derivatives, focusing on substituent effects, physicochemical properties, and applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(7-methylquinolin-2-yl)indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NO2/c1-11-6-7-12-8-9-15(20-16(12)10-11)17-18(21)13-4-2-3-5-14(13)19(17)22/h2-10,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUNOPLLEKHNEKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=CC(=N2)C3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of WAY-297048 involves several steps, starting with the preparation of the core structure, followed by functionalization to introduce the desired substituents. The specific synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. general synthetic methods for similar compounds involve:

    Step 1: Formation of the core structure through a series of condensation reactions.

    Step 2: Functionalization of the core structure using reagents such as chlorinating agents, oxidizing agents, and reducing agents.

    Step 3: Purification of the final product using techniques like recrystallization or chromatography.

Industrial Production Methods: Industrial production of WAY-297048 would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions: WAY-297048 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Involves the replacement of one functional group with another, using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and oxygen under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, alcohols), and catalysts (palladium, platinum).

Major Products: The major products formed from these reactions depend on the specific functional groups present in WAY-297048 and the reaction conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

WAY-297048 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study glucokinase activation and its effects on glucose metabolism.

    Biology: Investigated for its role in regulating cellular glucose levels and its potential impact on metabolic pathways.

    Medicine: Explored for its therapeutic potential in treating metabolic disorders such as diabetes mellitus, obesity, and dyslipidemia.

    Industry: Potential applications in the development of new drugs targeting metabolic diseases and improving glucose regulation.

Mechanism of Action

WAY-297048 exerts its effects by activating glucokinase, an enzyme that plays a crucial role in glucose metabolism. Glucokinase acts as a glucose sensor in the pancreas and liver, regulating insulin secretion and glucose uptake. By activating glucokinase, WAY-297048 enhances glucose utilization and helps maintain blood glucose levels within a normal range. The molecular targets and pathways involved include the binding of WAY-297048 to the active site of glucokinase, leading to conformational changes that increase the enzyme’s activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Photochemical Stability

Photostability studies on PP (2-(2-pyridinyl)-1H-indene-1,3(2H)-dione) and QP (2-(2-quinolinyl)-1H-indene-1,3(2H)-dione) reveal solvent-dependent stability under UV irradiation. In ethanol and cyclohexane, QP exhibits high stability, while PP degrades more readily. By analogy, the 7-methylquinolinyl substituent in 2-(7-methyl-2-quinolinyl)-1H-indene-1,3(2H)-dione may further improve stability due to electron-donating methyl groups, though experimental confirmation is needed.

Table 1: Photostability of Selected Indene-1,3-dione Derivatives

Compound Substituent Stability in Ethanol Stability in Cyclohexane Key Observations
Quinophthalone (QP) 2-Quinolinyl High High Forms solvated electrons in alkaline conditions
Pyrophthalone (PP) 2-Pyridinyl Moderate Low Rapid radical generation
2-(9H-Xanthen-9-yl) derivative 9H-Xanthenyl Not reported Not reported 48.49% inhibition in pollen tube assay
Physicochemical Properties
  • Solubility and Polarity: Quinolinyl and pyridinyl substituents increase polarity, enhancing solubility in polar solvents like ethanol .
  • Melting Points : Derivatives with bulky substituents (e.g., 2-(4-oxochroman-3-ylidene)-1H-indene-1,3(2H)-dione) exhibit high melting points (>300°C) due to rigid planar structures .
  • Spectroscopic Features : IR and NMR data for analogs (e.g., C=O stretches at 1698–1738 cm⁻¹ ) provide benchmarks for characterizing the target compound.

Table 3: Physicochemical Data for Selected Derivatives

Compound Melting Point (°C) IR (C=O stretch, cm⁻¹) Key NMR Signals (δ, ppm)
2-(4-Oxochroman-3-ylidene) derivative 311–313 1698, 1738 8.07–7.96 (m, Ar-H), 4.69 (s, CH₂)
2-(2-Chlorophenyl) derivative Not reported Not reported 2-(2-chlorophenyl) substitution
2-(Furylmethylene) derivative Not reported Not reported Furyl protons at δ 6.5–7.5

Biological Activity

2-(7-methyl-2-quinolinyl)-1H-indene-1,3(2H)-dione is a compound of significant interest due to its potential biological activities, particularly in the context of cancer research. This article reviews the synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies associated with this compound.

  • Molecular Formula : C19H13NO2
  • Molecular Weight : 287.31 g/mol
  • CAS Number : 6493-58-9

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, often starting from readily available quinoline derivatives. The synthetic pathways may include cyclization reactions and modifications to introduce the indene moiety.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines.

Table 1: Cytotoxicity against Cancer Cell Lines

CompoundCell LineIC50 (µM)
2-(7-methyl-2-quinolinyl)-1H-indeneMDA-MB23128
PC-330
A54935

The compound demonstrated significant cytotoxic effects on MDA-MB231 (breast cancer) and PC-3 (prostate cancer) cell lines, with IC50 values indicating effective inhibition of cell proliferation.

The mechanism of action for this compound appears to involve the inhibition of heat shock protein 90 (Hsp90), a chaperone protein that plays a critical role in the stabilization and maturation of various oncoproteins. Inhibition of Hsp90 leads to the degradation of these client proteins, resulting in decreased tumor growth.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the quinoline and indene portions of the molecule can significantly affect biological activity. For instance, substituents on the quinoline ring have been shown to enhance potency against specific cancer cell lines.

Table 2: Structure-Activity Relationship Findings

ModificationEffect on Activity
Methyl group at position 7Increased potency
Hydroxyl substitution on quinolineEnhanced solubility and activity
Variations in indene substitutionAltered binding affinity

Case Studies

A notable case study involved the evaluation of this compound's effectiveness in vivo. In animal models, treatment with this compound resulted in significant tumor regression compared to control groups. The study also monitored biomarkers associated with apoptosis and cell cycle arrest.

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